

# Physicochemical Profiling & Mass Spectrometry Dynamics

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## Compound of Interest

Compound Name: 2,4-Dichloropyridine-3-boronic acid

CAS No.: 2096335-34-9

Cat. No.: B6324604

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Understanding the exact mass and isotopic distribution of **2,4-Dichloropyridine-3-boronic acid** is critical for high-throughput reaction monitoring. The presence of two chlorine atoms and one boron atom generates a highly distinct isotopic envelope in mass spectrometry (MS), which serves as a built-in diagnostic tool during synthesis.

Table 1: Physicochemical and Identificational Properties

Parameter	Value	Technical Implication
Chemical Name	2,4-Dichloropyridine-3-boronic acid	Core heterocyclic building block for kinase inhibitors.
CAS Registry Number	2096335-34-9	Industry standard identifier [1].
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BCl <sub>2</sub> NO <sub>2</sub>	Dictates the distinct Cl <sub>2</sub> B isotopic pattern.
Average Molecular Weight	191.81 g/mol	Standard value for stoichiometric calculations [1].
Monoisotopic Mass	190.97 Da	Target mass for high-resolution LC-MS tracking.

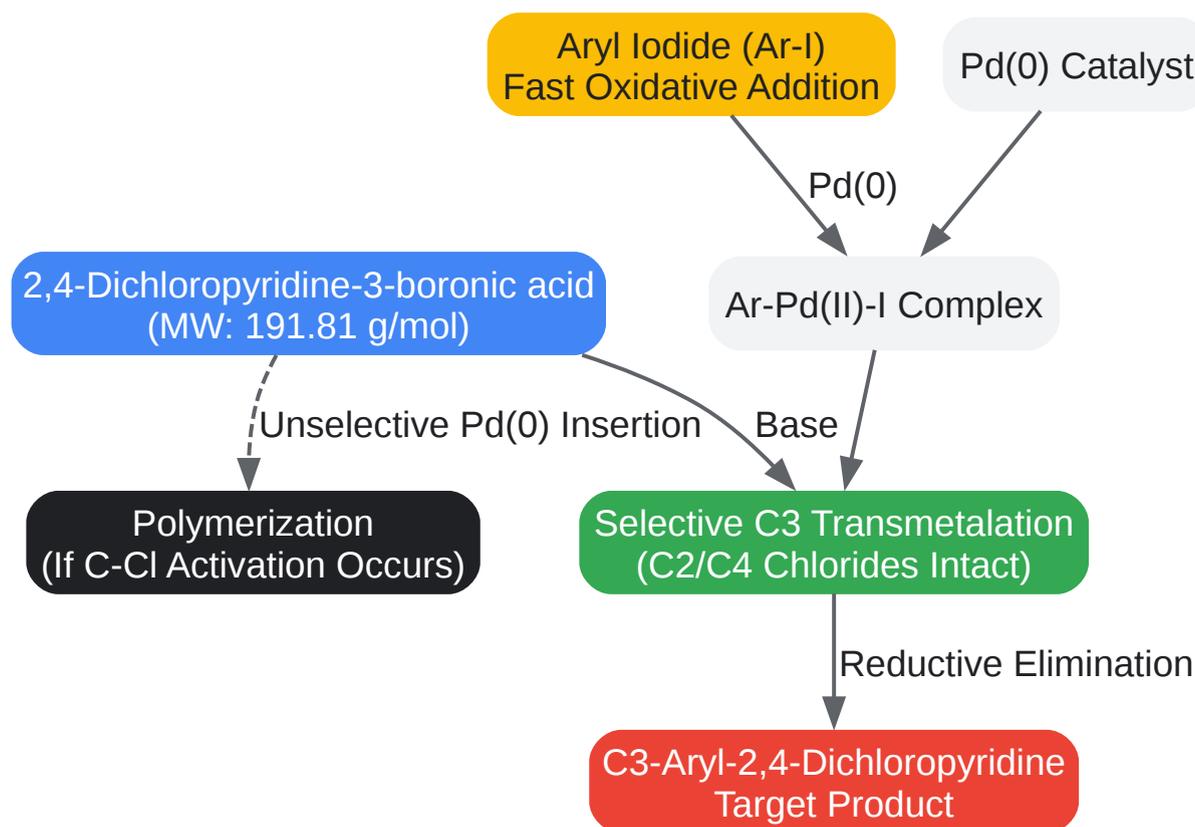
## Mechanistic Insights: Navigating Chemoselectivity (E-E-A-T)

The structural architecture of **2,4-Dichloropyridine-3-boronic acid** presents a classic chemoselectivity challenge. It contains a nucleophilic boronic acid at the C3 position, flanked by two highly electrophilic chlorides at the C2 and C4 positions.

In standard palladium-catalyzed cross-couplings, 2,4-dichloropyridines exhibit an innate substrate bias, heavily favoring oxidative addition at the C2–Cl bond due to the inductive effect of the adjacent nitrogen[2]. If **2,4-Dichloropyridine-3-boronic acid** is subjected to unoptimized Suzuki-Miyaura conditions, the palladium catalyst can insert into the molecule's own C–Cl bonds, leading to rapid polymerization or uncontrolled oligomerization.

The Causality of Experimental Design: To achieve site-selective C3-arylation while preserving the valuable C2 and C4 chlorides for downstream functionalization, we must manipulate the reaction kinetics. By utilizing an aryl iodide (which undergoes oxidative addition to Pd(0) orders of magnitude faster than a pyridyl chloride) and a mild base, the catalyst is monopolized by the aryl iodide. The resulting Ar-Pd(II)-I complex then selectively undergoes transmetalation with the C3-boronic acid, bypassing the innate C2-reactivity [3].

## Pathway Visualization



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Figure 1: Chemoselective Suzuki coupling preserving C2/C4 chlorides via controlled transmetalation.

## Experimental Protocol: Self-Validating Chemoselective Suzuki-Miyaura Coupling

This protocol details the C3-selective coupling of **2,4-Dichloropyridine-3-boronic acid** with an aryl iodide. The workflow is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure kinetic control.

### Step 1: Catalyst and Reagent Assembly

- Action: In an oven-dried Schlenk flask, combine **2,4-Dichloropyridine-3-boronic acid** (1.0 eq, MW: 191.81 g/mol), the target aryl iodide (1.1 eq), Pd(dppf)Cl<sub>2</sub> (0.05 eq), and anhydrous K<sub>3</sub>PO<sub>4</sub> (2.0 eq).
- Causality: Pd(dppf)Cl<sub>2</sub> is selected because its large bite angle accelerates reductive elimination, minimizing the lifespan of the Pd(II) intermediate and reducing side reactions. K<sub>3</sub>PO<sub>4</sub> is a mild base that facilitates boronate formation without triggering protodeboronation—a common degradation pathway for electron-deficient boronic acids.

### Step 2: Solvent Addition and Degassing

- Action: Add a degassed mixture of 1,4-Dioxane/H<sub>2</sub>O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles.
- Validation Checkpoint: The solution should exhibit a deep red/orange hue, indicative of active Pd complexation. If the solution turns black immediately, premature Pd(0) aggregation (palladium black) has occurred due to oxygen contamination.

### Step 3: Thermal Activation and Kinetic Control

- Action: Heat the reaction mixture strictly to 60°C.
- Causality: Maintaining a moderate temperature of 60°C (rather than the traditional 90–100°C) provides kinetic control, allowing the fast Ar-I oxidative addition to outcompete the slower C2–Cl activation.

### Step 4: In-Process Analytical Validation (LC-MS)

- Action: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
- Validation Checkpoint: The reaction is proceeding correctly if the extracted ion chromatogram (EIC) shows the complete disappearance of the m/z 191.81 signal and the emergence of the product mass. Crucially, the product peak must retain a dichloro isotopic signature (M, M+2, M+4 in a 9:6:1 ratio), proving the C2 and C4 chlorides remain intact.

### Step 5: Quenching and Isolation

- Action: Cool to room temperature and quench with saturated aqueous  $\text{NH}_4\text{Cl}$ . Extract with EtOAc.
- Validation Checkpoint: The addition of the aqueous quench should result in a clear phase separation. The organic layer will contain the C3-functionalized product, ready for silica gel purification.

## References

- Title: 1070893-11-6 | (4,6-Dichloropyridine-3yl)boronic acid | BLD Pharm (Catalog data for CAS 2096335-34-9)
- Source: National Institutes of Health (NIH)
- Source: Royal Society of Chemistry (RSC)
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